210229-94-0

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

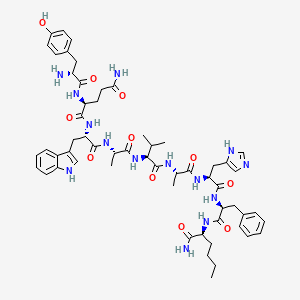

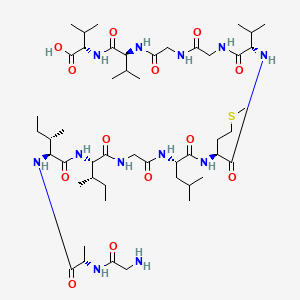

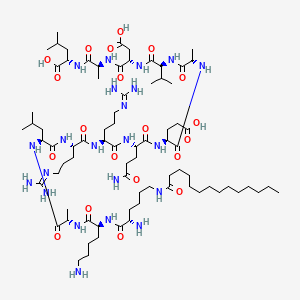

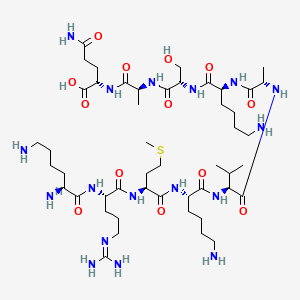

The compound with the Chemical Abstracts Service number 210229-94-0 is known as SEB Domain 144-153 acetate. It is a peptide consisting of amino acid residues 163-172 of the staphylococcal enterotoxin B domain. This compound has been shown to inhibit the transcytosis of several staphylococcal enterotoxins, including staphylococcal enterotoxin A, staphylococcal enterotoxin E, and toxic shock syndrome toxin-1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SEB Domain 144-153 acetate involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process typically includes the following steps:

Amino Acid Coupling: The amino acids are sequentially coupled to a solid resin support.

Deprotection: The protecting groups on the amino acids are removed.

Cleavage: The peptide is cleaved from the resin.

Purification: The crude peptide is purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of SEB Domain 144-153 acetate follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems .

Analyse Des Réactions Chimiques

Types of Reactions

SEB Domain 144-153 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.

Major Products

The major products formed from these reactions are the peptide itself and its hydrolyzed fragments .

Applications De Recherche Scientifique

SEB Domain 144-153 acetate has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in inhibiting the transcytosis of staphylococcal enterotoxins, which are important in understanding bacterial pathogenesis.

Medicine: Explored for potential therapeutic applications in preventing staphylococcal infections.

Industry: Utilized in the development of peptide-based assays and diagnostic tools

Mécanisme D'action

SEB Domain 144-153 acetate exerts its effects by binding to specific sites on staphylococcal enterotoxins, thereby inhibiting their transcytosis. This prevents the toxins from crossing epithelial barriers and entering the bloodstream. The molecular targets include the enterotoxins themselves, and the pathways involved are those related to toxin transport and immune response modulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

SEB Domain 144-153 trifluoroacetate: Another form of the same peptide with trifluoroacetate as the counterion.

SEB Domain 152-161: A similar peptide consisting of amino acid residues 152-161 of the staphylococcal enterotoxin B domain.

Uniqueness

SEB Domain 144-153 acetate is unique in its specific sequence and its ability to inhibit multiple staphylococcal enterotoxins. Its acetate form also provides distinct solubility and stability properties compared to other forms .

Propriétés

Numéro CAS |

210229-94-0 |

|---|---|

Formule moléculaire |

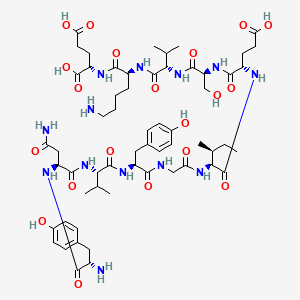

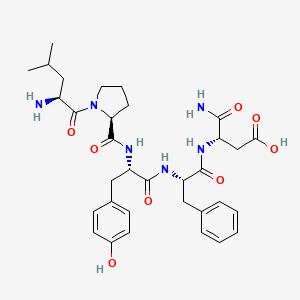

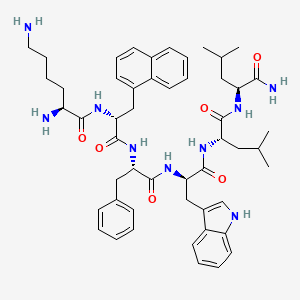

C₅₀H₉₀N₁₄O₁₇ |

Poids moléculaire |

1159.33 |

Séquence |

One Letter Code: KKKVTAQELD |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B612467.png)